TM-N1324

Descripción general

Descripción

TM N1324 es un agonista potente y selectivo del receptor acoplado a proteína G 39 (GPR39). Es conocido por su alta eficacia en la activación del GPR39 humano y murino en presencia y ausencia de iones zinc. TM N1324 se ha utilizado ampliamente en la investigación científica para explorar las funciones fisiológicas del GPR39, incluido su papel en la secreción de insulina inducida por glucosa, la diferenciación de células β pancreáticas y el control de la lipólisis en el tejido adiposo blanco .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de TM N1324 implica múltiples pasos, incluida la formación de la estructura central de pirazolo[3,4-b]piridin-6-ona. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los detalles específicos sobre las rutas de síntesis y las condiciones de reacción son de propiedad exclusiva y pueden variar según el fabricante .

Métodos de Producción Industrial

La producción industrial de TM N1324 sigue rutas de síntesis similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica luego utilizando técnicas como la cristalización o la cromatografía para lograr el nivel de pureza deseado para aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones

TM N1324 se somete a varias reacciones químicas, incluidas:

Oxidación: TM N1324 se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto se puede reducir para formar derivados reducidos.

Sustitución: TM N1324 puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura y el disolvente, se optimizan para obtener los productos deseados .

Productos Mayores

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de TM N1324 puede producir derivados oxidados con diferentes grupos funcionales, mientras que la reducción puede producir derivados reducidos con propiedades químicas alteradas .

Aplicaciones Científicas De Investigación

Therapeutic Potential

The therapeutic applications of TM-N1324 are primarily focused on metabolic disorders:

- Obesity Management : Studies indicate that this compound can reduce food intake and body weight in high-fat diet-fed mice, making it a candidate for obesity treatment . Its ability to stimulate GLP-1 secretion positions it as a potential agent for improving glucose metabolism and insulin sensitivity.

- Diabetes Treatment : By enhancing gut hormone secretion, this compound may improve glycemic control in diabetic models. The modulation of GLP-1 levels is particularly relevant for developing therapies aimed at type 2 diabetes management .

Research Findings

Research has demonstrated several key findings regarding this compound:

- In Vivo Studies : In experiments with GPR39 knockout mice, administration of this compound led to a significant decrease in food intake and body weight, underscoring its role as a GPR39 agonist .

- Pharmacokinetics : this compound is orally bioavailable and achieves micromolar plasma concentrations sufficient for effective GPR39 activation. Its pharmacokinetic profile supports its use in chronic dosing scenarios typical of therapeutic applications .

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other GPR39 agonists reveals its unique properties:

| Compound Name | Mechanism | EC50 (nM) | Unique Features |

|---|---|---|---|

| This compound | GPR39 Agonist | 280 (without Zn) / 9 (with Zn) | Orally bioavailable; selective for GPR39 |

| TC-G 1008 | GPR39 Agonist | Not specified | Known for potent effects but less selective |

| AZ7914 | GPR39 Agonist | Higher EC50 than this compound | Less effective in vivo |

This table illustrates that this compound not only possesses a favorable potency profile but also demonstrates selectivity against other GPCRs, minimizing off-target effects .

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Food Intake and Energy Expenditure : Research indicated that administration of this compound resulted in decreased food intake among mice without altering their energy expenditure metrics, suggesting its potential utility in managing obesity-related conditions .

- Gastric Somatostatin Secretion : Another study demonstrated that this compound could enhance somatostatin secretion while inhibiting ghrelin release in gastric mucosal cells, indicating its role in appetite regulation .

Mecanismo De Acción

TM N1324 ejerce sus efectos uniéndose y activando el GPR39, un receptor acoplado a proteína G. La activación del GPR39 conduce a la estimulación de las vías de señalización descendentes, incluida la liberación de somatostatina e inhibición de la secreción de grelina. Este mecanismo es crucial para regular varios procesos fisiológicos, como el metabolismo de la glucosa y el control del apetito .

Comparación Con Compuestos Similares

Compuestos Similares

GPR39-C3: Otro agonista del GPR39 con potencia y eficacia similares.

Anamorelina: Un agonista del receptor de grelina con diferentes objetivos moleculares y vías.

Obestatina: Una hormona peptídica que interactúa con el GPR39 pero tiene efectos fisiológicos distintos

Unicidad de TM N1324

TM N1324 es único debido a su alta selectividad y potencia en la activación del GPR39. A diferencia de otros compuestos similares, TM N1324 no exhibe una actividad significativa contra una amplia gama de otros receptores acoplados a proteína G, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas del GPR39 .

Actividad Biológica

TM-N1324 is a selective agonist of the G-protein coupled receptor 39 (GPR39), which has garnered significant attention in metabolic research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various physiological processes, and relevant case studies.

Overview of GPR39 and this compound

GPR39 is a zinc-sensing receptor involved in several physiological processes, particularly in the regulation of metabolism and hormone secretion. This compound has been identified as a potent and selective agonist for this receptor, demonstrating efficacy in activating both human and murine GPR39 in the presence and absence of zinc ions .

This compound exerts its biological effects primarily through the activation of GPR39, leading to various intracellular signaling pathways. The compound has demonstrated the ability to induce an increase in intracellular calcium levels and stimulate the accumulation of inositol phosphates .

Key Findings:

- EC50 Values : this compound has an EC50 of approximately 280 nM without zinc and 9 nM in the presence of zinc, indicating significant potency under physiological conditions .

- Hormonal Effects : It enhances glucagon-like peptide-1 (GLP-1) secretion while reducing ghrelin levels, which are crucial for appetite regulation .

Effects on Metabolism

This compound's influence on metabolic processes has been extensively studied. In animal models, it has been shown to reduce food intake and body weight without affecting energy expenditure, making it a candidate for obesity treatment .

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Effect | Study Reference |

|---|---|---|

| Food Intake | Decreased | |

| Body Weight | Reduced | |

| GLP-1 Secretion | Increased | |

| Ghrelin Secretion | Decreased |

Case Studies

Several studies have investigated the biological activity of this compound:

- Diet-Induced Obesity Model : In a high-fat diet-induced obesity mouse model, administration of this compound (30 mg/kg) resulted in significant weight loss and reduced food intake during the dark cycle .

- Zinc Interaction Studies : Research indicated that dietary zinc levels significantly modulate the effects of this compound. Mice on a zinc-deficient diet exhibited altered responses to this compound treatment, impacting seizure thresholds and metabolic outcomes .

- Gastric Hormone Regulation : In isolated gastric mucosa cells, this compound increased somatostatin secretion while decreasing ghrelin secretion at a concentration of 1 µM, highlighting its role in gastric hormone regulation .

Propiedades

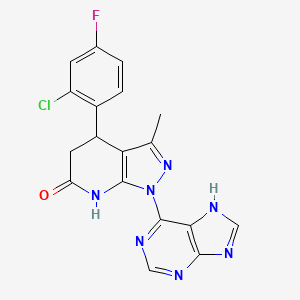

IUPAC Name |

4-(2-chloro-4-fluorophenyl)-3-methyl-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN7O/c1-8-14-11(10-3-2-9(20)4-12(10)19)5-13(28)25-17(14)27(26-8)18-15-16(22-6-21-15)23-7-24-18/h2-4,6-7,11H,5H2,1H3,(H,25,28)(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQNVXRIWKKWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)F)Cl)C4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.